![molecular formula C17H22N4O3 B3880971 {1-[1-(2-ethoxybenzoyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B3880971.png)
{1-[1-(2-ethoxybenzoyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}methanol
Overview
Description
{1-[1-(2-ethoxybenzoyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}methanol, also known as EBPMT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
{1-[1-(2-ethoxybenzoyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}methanol has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to have anticancer, anti-inflammatory, and neuroprotective effects. {1-[1-(2-ethoxybenzoyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}methanol has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
{1-[1-(2-ethoxybenzoyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}methanol has been shown to have various biochemical and physiological effects, including anticancer, anti-inflammatory, and neuroprotective effects. It has been shown to induce apoptosis in cancer cells and inhibit the production of pro-inflammatory cytokines. {1-[1-(2-ethoxybenzoyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}methanol has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of {1-[1-(2-ethoxybenzoyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}methanol is its versatility in various scientific research applications. It can be used as a building block for the synthesis of various biologically active compounds and can be used to study the interaction between proteins and small molecules. However, one of the limitations of {1-[1-(2-ethoxybenzoyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}methanol is its relatively low solubility in water, which can limit its use in certain experiments.
Future Directions
There are several future directions for the research and development of {1-[1-(2-ethoxybenzoyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}methanol. One direction is the synthesis of {1-[1-(2-ethoxybenzoyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}methanol derivatives with improved solubility and bioactivity. Another direction is the study of the interaction between {1-[1-(2-ethoxybenzoyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}methanol and HDACs to better understand its mechanism of action. Additionally, {1-[1-(2-ethoxybenzoyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}methanol can be used as a tool for the study of epigenetic modifications and their role in human diseases.
Scientific Research Applications
{1-[1-(2-ethoxybenzoyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}methanol has shown potential in various scientific research applications such as drug discovery, chemical biology, and bioconjugation. It can be used as a building block for the synthesis of various biologically active compounds, including antitumor, anti-inflammatory, and antimicrobial agents. {1-[1-(2-ethoxybenzoyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}methanol can also be used in chemical biology to study the interaction between proteins and small molecules. In bioconjugation, {1-[1-(2-ethoxybenzoyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}methanol can be used to link biomolecules and synthetic molecules.
properties
IUPAC Name |
(2-ethoxyphenyl)-[4-[4-(hydroxymethyl)triazol-1-yl]piperidin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-2-24-16-6-4-3-5-15(16)17(23)20-9-7-14(8-10-20)21-11-13(12-22)18-19-21/h3-6,11,14,22H,2,7-10,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKDDZMXYWKLBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCC(CC2)N3C=C(N=N3)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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